

Application Notes and Protocols for JQ-1 (Carboxylic Acid)

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Compound of Interest

Compound Name: JQ-1 (carboxylic acid)

Cat. No.: B608251

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Introduction

JQ-1 (carboxylic acid) is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1][2] As a derivative of the well-characterized BET inhibitor (+)-JQ1, **JQ-1 (carboxylic acid)** features a carboxylic acid group, making it an ideal precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of BET proteins.[3][4] These application notes provide detailed protocols for the use of **JQ-1 (carboxylic acid)** in common experimental settings, summarize key quantitative data, and visualize its mechanism of action.

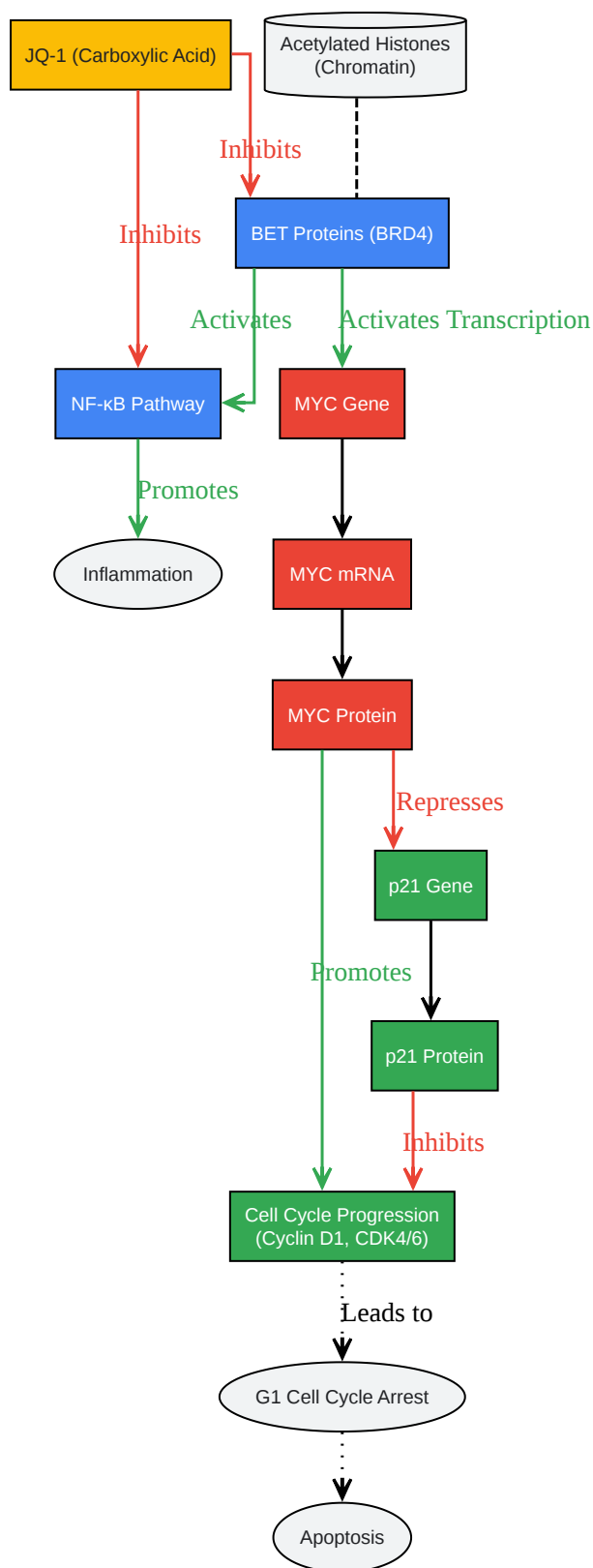
Physicochemical and Storage Information

Property	Value
Molecular Formula	C ₁₉ H ₁₇ ClN ₄ O ₂ S
Molecular Weight	400.88 g/mol
CAS Number	202592-23-2
Appearance	White to light yellow powder/crystal
Solubility	DMSO: ≥80 mg/mL (199.56 mM)[4], Ethanol: 12.5 mg/mL (31.18 mM)[5]
Storage	Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months. [2][3]

Mechanism of Action

JQ-1 (carboxylic acid) functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery necessary for the expression of key oncogenes, most notably MYC.[6][7] The downregulation of MYC protein leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis. This is mediated through the upregulation of cyclin-dependent kinase inhibitors like p21 and the modulation of other cell cycle-related proteins such as Cyclin D1, CDK4, and CDK6.[6][8] Additionally, JQ-1 has been shown to suppress the NF-κB signaling pathway by inhibiting the interaction between BRD4 and RelA.[9]

Signaling Pathway Diagram



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Caption: **JQ-1 (carboxylic acid)** mechanism of action.

Quantitative Data

In Vitro Efficacy: IC₅₀ Values

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the parent compound (+)-JQ1 in various cancer cell lines. The activity of **JQ-1 (carboxylic acid)** is expected to be comparable.

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
Hey	Ovarian Cancer	360	[6]
SKOV3	Ovarian Cancer	970	[6]
NMC 11060	NUT Midline Carcinoma	4	[4]
MOLM-13	Acute Myeloid Leukemia	~77-33 (enzymatic)	[10]
A549	Non-Small Cell Lung Cancer	Resistant	[11]
H1373	Non-Small Cell Lung Cancer	Sensitive	[11]

In Vivo Efficacy: Tumor Growth Inhibition

Studies using xenograft models have demonstrated the anti-tumor efficacy of JQ-1.

Cancer Model	Animal Model	Dosage and Administration	Outcome	Reference
Ovarian Cancer (Hey cells)	Mouse	50 mg/kg, daily i.p.	Significant suppression of tumor growth and weight.	[6]
Cholangiocarcinoma (PDX)	Mouse	50 mg/kg, daily i.p. for 20 days	Suppression of tumor growth in sensitive models.	
Merkel Cell Carcinoma (xenograft)	Mouse	Not specified	Significant attenuation of tumor growth.	[8]
Pancreatic Ductal Adenocarcinoma (PDX)	Mouse	50 mg/kg, daily for 21-28 days	Inhibition of tumor growth in all models.	[12]

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo® 2.0)

This protocol outlines the measurement of cell viability in response to **JQ-1 (carboxylic acid)** treatment using the Promega CellTiter-Glo® 2.0 Assay.

Materials:

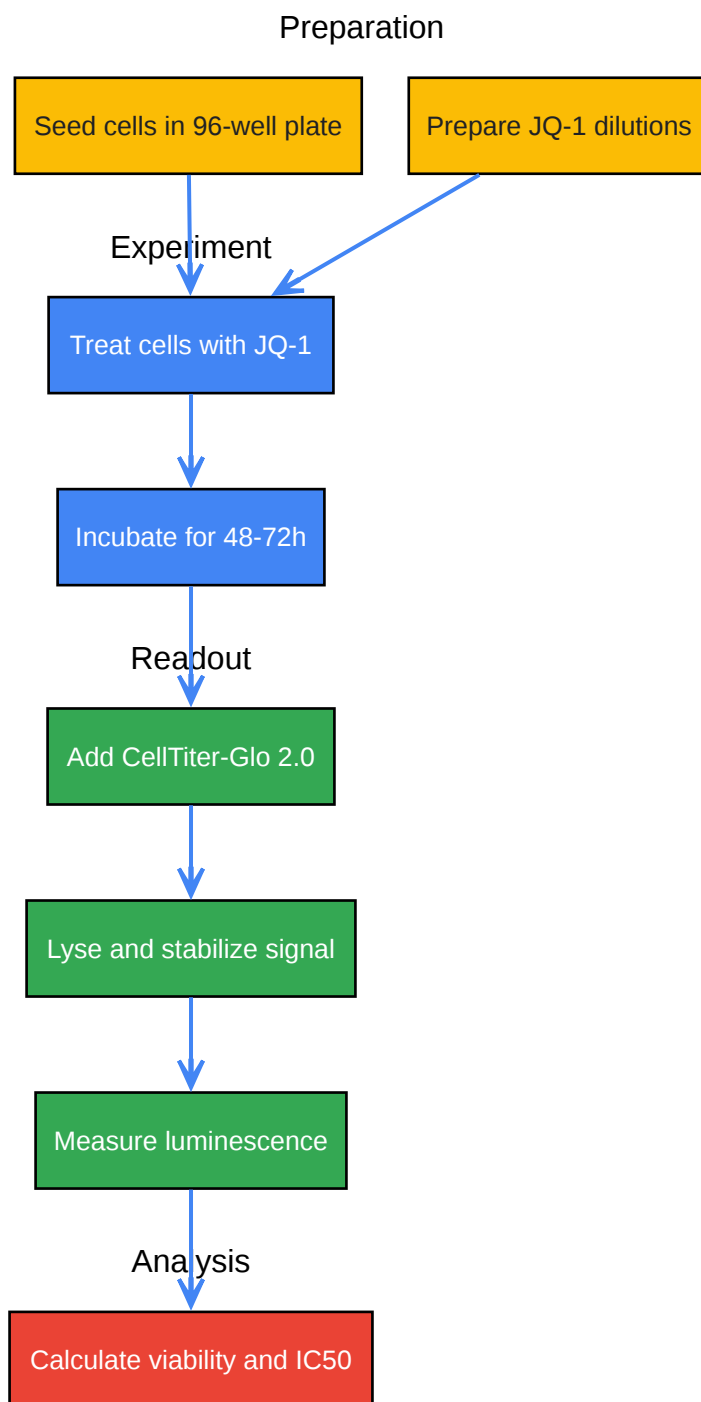
- **JQ-1 (carboxylic acid)**
- DMSO (cell culture grade)
- Cancer cell line of interest
- Complete cell culture medium
- Opaque-walled 96-well plates

- CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241/2/3)[13][14][15]
- Plate reader with luminescence detection capability
- Orbital shaker

Protocol:

- Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
- Compound Preparation: Prepare a 10 mM stock solution of **JQ-1 (carboxylic acid)** in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations.
- Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of **JQ-1 (carboxylic acid)**. Include a vehicle control (DMSO at the same final concentration as the highest JQ-1 concentration).
- Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[3]
- Assay Procedure:
 - Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[13]
 - Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.[13]
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [14]
 - Record the luminescence using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).



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Caption: Workflow for determining cell viability.

Western Blotting for MYC and p21 Expression

This protocol describes the detection of MYC and p21 protein levels in cells treated with **JQ-1 (carboxylic acid)**.

Materials:

- **JQ-1 (carboxylic acid)**
- Treated cell pellets
- RIPA Lysis Buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0)
- Protease and phosphatase inhibitor cocktail
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-c-Myc, anti-p21, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Cell Lysis:
 - Wash treated cells with ice-cold PBS and pellet by centrifugation.

- Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (cell lysate).
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE and Transfer:
 - Load samples onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against c-Myc, p21, and a loading control (e.g., β-actin) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of **JQ-1 (carboxylic acid)** in a mouse xenograft model.

Materials:

- **JQ-1 (carboxylic acid)**
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
- Immunocompromised mice (e.g., nude or SCID)
- Cancer cells for implantation
- Calipers for tumor measurement

Protocol:

- Tumor Implantation: Subcutaneously inject cancer cells (e.g., $1-5 \times 10^6$ cells) into the flank of each mouse.
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
- Drug Preparation and Administration:
 - Prepare the **JQ-1 (carboxylic acid)** formulation. For a 1 mg/mL working solution in the vehicle mentioned above: dissolve 10 mg of **JQ-1 (carboxylic acid)** in 1 mL of DMSO to make a 10 mg/mL stock. Add 4 mL of PEG300 and mix. Add 0.5 mL of Tween-80 and mix. Finally, add 4.5 mL of saline and mix.[2]
 - Administer **JQ-1 (carboxylic acid)** to the treatment group at the desired dosage (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection daily.[10]
 - Administer an equal volume of the vehicle solution to the control group.
- Monitoring:

- Measure tumor volume with calipers twice weekly using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.
- Monitor the body weight and overall health of the mice regularly.
- Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).^[12]

Conclusion

JQ-1 (carboxylic acid) is a valuable research tool for studying the role of BET proteins in cancer and other diseases. Its primary application as a precursor for PROTAC development opens up new avenues for targeted protein degradation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize **JQ-1 (carboxylic acid)** in their experimental workflows.

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